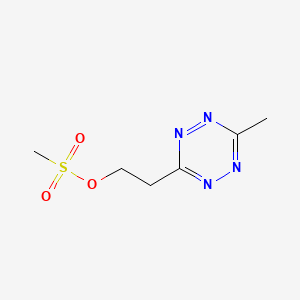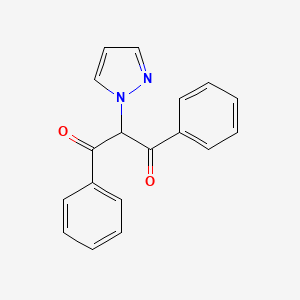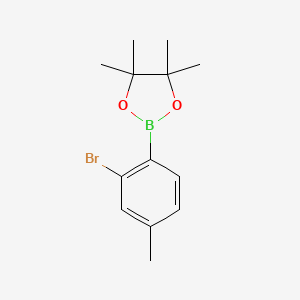
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the tetrazine family Tetrazines are known for their unique chemical properties and have been widely studied for their applications in various fields such as chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethyl methanesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The production process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazine ring can participate in inverse electron demand Diels-Alder reactions with strained alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: Strained alkenes such as norbornene are used as reactants. The reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted tetrazines with various functional groups.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used, but may include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective formation of covalent bonds.
Biology: Employed in bioorthogonal labeling to tag biomolecules without interfering with biological processes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate involves its ability to participate in click chemistry reactions. The tetrazine ring undergoes cycloaddition with strained alkenes, forming stable covalent bonds. This property makes it highly useful for labeling and tracking biomolecules in biological systems. The compound’s reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates its interaction with electron-rich alkenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is unique due to its specific functional groups that enhance its reactivity and stability. The presence of the methanesulfonate group allows for easy substitution reactions, making it versatile for various applications. Additionally, its ability to participate in bioorthogonal reactions without interfering with biological processes sets it apart from other tetrazine derivatives.
Propriétés
IUPAC Name |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S/c1-5-7-9-6(10-8-5)3-4-13-14(2,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGORKMXHXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














